1-Bromo-3-(tetrahydro-2H-pyran-4-YL)imidazo[1,5-A]pyrazin-8-amine
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Overview
Description
1-Bromo-3-(tetrahydro-2H-pyran-4-YL)imidazo[1,5-A]pyrazin-8-amine is a heterocyclic compound that features a bromine atom, a tetrahydropyran ring, and an imidazo[1,5-A]pyrazine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bromo-3-(tetrahydro-2H-pyran-4-YL)imidazo[1,5-A]pyrazin-8-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a brominated precursor with a tetrahydropyran derivative in the presence of a base. The reaction is usually carried out in an organic solvent such as tetrahydrofuran (THF) at low temperatures to ensure selectivity and yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
1-Bromo-3-(tetrahydro-2H-pyran-4-YL)imidazo[1,5-A]pyrazin-8-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form dehalogenated products.
Cyclization Reactions: The imidazo[1,5-A]pyrazine core can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride (NaH), potassium carbonate (K2CO3), and various nucleophiles.
Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) are employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while oxidation and reduction reactions can lead to the formation of oxides or dehalogenated compounds .
Scientific Research Applications
1-Bromo-3-(tetrahydro-2H-pyran-4-YL)imidazo[1,5-A]pyrazin-8-amine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly in the development of kinase inhibitors and other enzyme inhibitors.
Biological Studies: The compound is employed in studies to understand its interaction with biological targets and its potential as a drug candidate.
Chemical Biology: It is used in chemical biology research to probe biological pathways and mechanisms.
Industrial Applications: The compound can be used in the synthesis of advanced materials and as a precursor for other heterocyclic compounds.
Mechanism of Action
The mechanism of action of 1-Bromo-3-(tetrahydro-2H-pyran-4-YL)imidazo[1,5-A]pyrazin-8-amine involves its interaction with specific molecular targets, such as kinases or other enzymes. The compound binds to the active site of the target protein, inhibiting its activity and thereby modulating the associated biological pathway. This inhibition can lead to various therapeutic effects, depending on the target and the context of its use .
Comparison with Similar Compounds
Similar Compounds
1-Bromo-3-(tetrahydro-2H-pyran-4-YL)imidazo[1,5-A]pyrimidine: Similar in structure but with a pyrimidine core instead of a pyrazine core.
1-Bromo-3-(tetrahydro-2H-pyran-4-YL)imidazo[1,5-A]quinoline:
Uniqueness
1-Bromo-3-(tetrahydro-2H-pyran-4-YL)imidazo[1,5-A]pyrazin-8-amine is unique due to its specific combination of a bromine atom, a tetrahydropyran ring, and an imidazo[1,5-A]pyrazine core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C11H13BrN4O |
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Molecular Weight |
297.15 g/mol |
IUPAC Name |
1-bromo-3-(oxan-4-yl)imidazo[1,5-a]pyrazin-8-amine |
InChI |
InChI=1S/C11H13BrN4O/c12-9-8-10(13)14-3-4-16(8)11(15-9)7-1-5-17-6-2-7/h3-4,7H,1-2,5-6H2,(H2,13,14) |
InChI Key |
HWPQXPVDUVMPSJ-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCC1C2=NC(=C3N2C=CN=C3N)Br |
Origin of Product |
United States |
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